molecular formula C4H7Br2Cl2O4P B1676917 Naled CAS No. 300-76-5

Naled

Cat. No.: B1676917
CAS No.: 300-76-5
M. Wt: 380.78 g/mol
InChI Key: BUYMVQAILCEWRR-UHFFFAOYSA-N
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Description

Naled: . It is primarily used for mosquito control but also finds applications in agriculture and veterinary medicine. This compound is stable in anhydrous conditions and should be stored away from light. It degrades in the presence of water and alkali, releasing toxic chloride fumes when exposed to acids or acidic fumes .

Mechanism of Action

Target of Action

Naled, also known as Dibrom, is an organophosphate insecticide primarily used to control adult mosquitoes . It is also registered to control black flies and leaf-eating insects on a variety of fruits, vegetables, and nuts .

Mode of Action

This compound works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system of insects. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and eventually death of the insect .

Biochemical Pathways

It is known that organophosphates like this compound interfere with the normal functioning of the nervous system in insects by disrupting the breakdown of acetylcholine .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are complex due to its nature as an organophosphate insecticide. It is known to degrade in the presence of water and alkali, and produces toxic chloride fumes if exposed to acids or acidic fumes . Contact with metals, reducing agents, or sulfhydryls cause this compound to release bromide and revert to dichlorvos .

Result of Action

The primary result of this compound’s action is the death of adult mosquitoes and other targeted insects. This is achieved through the disruption of normal nervous system function, leading to paralysis and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable in anhydrous conditions and must be stored away from light. It must also be stored under normal pressure and temperatures . Furthermore, the U.S. Environmental Protection Agency has identified both health and environmental risks associated with this compound . The agency is actively working with mosquito control districts to encourage that they notify residents at least 24 hours prior to spraying so that residents can take protective actions .

Biochemical Analysis

Biochemical Properties

Naled functions as an acetylcholinesterase inhibitor, disrupting the normal function of the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in synaptic clefts. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventually death of the target organism . This compound also interacts with other biomolecules such as proteins and enzymes involved in detoxification processes, including cytochrome P450 enzymes .

Cellular Effects

This compound affects various cell types by disrupting normal cellular processes. In neurons, the accumulation of acetylcholine due to acetylcholinesterase inhibition leads to continuous stimulation, resulting in neuronal damage and cell death. In non-neuronal cells, this compound can interfere with cellular metabolism and gene expression, leading to altered cell signaling pathways and metabolic dysfunction . Additionally, this compound has been shown to induce oxidative stress in cells, further contributing to cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition occurs via the phosphorylation of the serine hydroxyl group in the active site of the enzyme, rendering it inactive. The phosphorylated enzyme is unable to hydrolyze acetylcholine, leading to its accumulation in the synaptic cleft. This compound may also interact with other molecular targets, such as cytochrome P450 enzymes, which are involved in its metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively unstable and degrades rapidly in the environment, with a half-life of approximately one day in water . Its primary degradation product, dichlorvos, can persist longer and exhibit similar toxic effects. Long-term exposure to this compound and its degradation products can lead to chronic toxicity and long-term cellular dysfunction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as muscle twitching and weakness. At higher doses, it can lead to severe symptoms, including convulsions, respiratory failure, and death. The threshold for toxic effects varies among species, with some animals being more sensitive to this compound than others. Chronic exposure to sub-lethal doses of this compound can also result in long-term health effects, including neurological damage and reproductive toxicity .

Metabolic Pathways

This compound is metabolized primarily through hydrolysis and oxidation. The hydrolysis of this compound produces dichlorvos, which is further metabolized by cytochrome P450 enzymes. These enzymes play a crucial role in the detoxification of this compound and its metabolites, converting them into less toxic compounds that can be excreted from the body. The metabolic pathways of this compound can influence its toxicity and persistence in the environment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can bind to plasma proteins, facilitating its distribution throughout the body. This compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist and exert toxic effects over time. The distribution of this compound within the body can influence its overall toxicity and impact on different organ systems .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to the cytoplasm, where it interacts with acetylcholinesterase and other enzymes. This compound may also accumulate in cellular organelles such as the endoplasmic reticulum and mitochondria, where it can disrupt normal cellular functions. The subcellular localization of this compound can affect its potency and toxicity .

Preparation Methods

Synthetic Routes:: Naled can be synthesized through the following steps:

Industrial Production:: Industrial production methods involve scaling up the synthetic process described above. This compound is produced in large quantities for mosquito control and agricultural applications.

Chemical Reactions Analysis

Reactions:: Naled undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce different derivatives.

    Reduction: Reduction of this compound leads to modified forms.

    Substitution: Nucleophilic substitution reactions occur at the phosphorus center.

    Hydrolysis: this compound hydrolyzes in the presence of water to yield dichlorvos.

Common Reagents and Conditions::

    Bromine: Used for bromination.

    Dimethyl sulfate: Methylating agent.

    Alkali: Causes degradation.

    Acids: Release toxic bromide fumes.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Naled’s applications extend beyond mosquito control:

    Chemistry: Used as a model compound for studying organophosphates.

    Biology: Investigated for its effects on non-target organisms.

    Medicine: Limited use in veterinary medicine for deworming dogs.

    Industry: Employed in agriculture for pest management.

Comparison with Similar Compounds

Naled’s uniqueness lies in its combination of bromine and chlorine atoms. Similar compounds include dichlorvos and other organophosphates.

Properties

IUPAC Name

(1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate
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InChI

InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3
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InChI Key

BUYMVQAILCEWRR-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(OC)OC(C(Cl)(Cl)Br)Br
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Molecular Formula

C4H7Br2Cl2O4P
Record name NALED
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DSSTOX Substance ID

DTXSID1024209
Record name Naled
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Molecular Weight

380.78 g/mol
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Physical Description

Naled is a white solid that may be dissolved in a liquid organic carrier with a pungent odor. It is a water emulsifiable liquid. It is insoluble in water and sinks in water. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If it is in liquid form, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to white solid or straw-colored liquid (above 80 degrees F) with a slightly pungent odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-YELLOW LIQUID OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless to white solid or straw-colored liquid (above 80 °F) with a slightly pungent odor., Colorless to white solid or straw-colored liquid (above 80 °F) with a slightly pungent odor. [insecticide]
Record name NALED
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Record name Naled
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Record name DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED)
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Boiling Point

392 °F at 760 mmHg approx. (USCG, 1999), BP: 110 °C at 0.5 mm Hg, at 0.066kPa: 110 °C, 392 °F, Decomposes
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Record name DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED)
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Record name Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate
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Solubility

Insoluble (NIOSH, 2023), In water, 1.5 mg/L, temp not specified, Slightly soluble in aliphatic solvents; very soluble in aromatic solvents, Readily soluble in chlorinated solvents; slightly soluble in mineral oils, Soluble in methylene chloride; relatively soluble in acetonitrile, ethyl acetate, acetone, methanol, Freely soluble in chlorinated hydrocarbons, ketones, alcohols; sparingly soluble in petroleum solvents., Solubility in water: none, Insoluble
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Record name Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate
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Density

1.97 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.96 at 25 °C/4 °C, Relative density (water = 1): 1.96 (25 °C), 1.97 at 68 °F, (77 °F): 1.96
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Record name DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED)
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Vapor Density

Relative vapor density (air = 1): 13.2
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Vapor Pressure

0.0002 mmHg (NIOSH, 2023), 0.0002 [mmHg], 2.0X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.26, 0.0002 mmHg
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Impurities

Dichlorvos is frequently an impurity of technical naled
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Color/Form

Pure compound is a solid; technical compound is moderately volatile, Usually obtained as a liquid; has been crystallized, White solid, Colorless to white solid or straw colored liquid (above 80 degrees F).

CAS No.

300-76-5
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Melting Point

80.6 °F (USCG, 1999), 27 °C, 26 °C, 26.5-27.5 °C, 80 °F
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Record name DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/346
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.